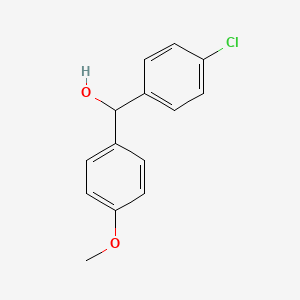

(4-Chlorphenyl)(4-Methoxyphenyl)methanol

Übersicht

Beschreibung

(4-Chlorophenyl)(4-methoxyphenyl)methanol is an organic compound with the molecular formula C14H13ClO2 It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a central methanol moiety

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)(4-methoxyphenyl)methanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.

Industrial Production Methods

On an industrial scale, the production of (4-Chlorophenyl)(4-methoxyphenyl)methanol may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can improve the overall yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar structure but with a ketone group instead of a methanol moiety.

(4-Chlorophenyl)(2-(4-methoxyphenyl)cyclopropyl)methanol: Contains a cyclopropyl group instead of a methanol moiety.

4-Chlorobenzyl alcohol: Similar structure but lacks the methoxyphenyl group.

Uniqueness

(4-Chlorophenyl)(4-methoxyphenyl)methanol is unique due to the presence of both chlorophenyl and methoxyphenyl groups attached to a central methanol moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Biologische Aktivität

The compound (4-Chlorophenyl)(4-methoxyphenyl)methanol , with the molecular formula C₁₄H₁₃ClO₂, is an organic molecule characterized by a central methanol group linked to two aromatic rings—one containing a chlorine substituent and the other a methoxy group. This structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antifungal properties, anticholinesterase activity, and potential applications in drug development.

Structure and Composition

- Molecular Formula : C₁₄H₁₃ClO₂

- Molecular Weight : 252.71 g/mol

- Functional Groups :

- Chlorine (Cl)

- Methoxy (–OCH₃)

- Hydroxyl (–OH)

Synthetic Routes

(4-Chlorophenyl)(4-methoxyphenyl)methanol can be synthesized through various methods, including:

- Refluxing chlorobenzene with methanol in the presence of a catalyst.

- Ugi reaction , which involves amino acids and aldehydes to produce complex structures that include this compound as an intermediate.

Antifungal Properties

Recent studies have highlighted the antifungal activity of (4-Chlorophenyl)(4-methoxyphenyl)methanol against various fungal pathogens:

- Effective Against :

- Botrytis cinerea

- Colletotrichum gloeosporioides

The compound's effectiveness against these pathogens suggests that it may interact with specific enzymes involved in fungal metabolism, potentially disrupting their growth and reproduction mechanisms.

Anticholinesterase Activity

Research published in "Molecules" has evaluated the anticholinesterase activity of various diarylmethanols, including (4-Chlorophenyl)(4-methoxyphenyl)methanol. The findings indicate:

- Moderate Anticholinesterase Activity : Although specific IC50 values were not provided for this compound, the study suggests that it may have potential therapeutic applications in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Chlorophenyl)(4-methoxyphenyl)methanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (4-Chlorophenyl)(3-nitrophenyl)methanol | Contains a nitro substituent at position 3 | Enhanced electrophilicity due to nitro group |

| (3-Chlorophenyl)(4-methoxyphenyl)methanol | Chlorine at position 3 instead of 4 | Different electronic properties affecting reactivity |

| (4-Methoxyphenyl)(4-nitrophenyl)methanol | Nitro group on one aromatic ring | Potential for different biological activity profiles |

These comparisons illustrate how variations in substituents can influence biological activity and chemical reactivity.

Study on Antifungal Activity

A study conducted by researchers at a university demonstrated that (4-Chlorophenyl)(4-methoxyphenyl)methanol exhibited significant antifungal properties. The compound was tested against several fungal strains, showing promising results that warrant further investigation into its mechanism of action and potential as an antifungal agent.

Anticholinesterase Evaluation

In another study focused on neuroprotective agents, (4-Chlorophenyl)(4-methoxyphenyl)methanol was included among several diarylmethanols evaluated for their ability to inhibit acetylcholinesterase. The results indicated moderate activity, suggesting that further optimization could enhance its efficacy for therapeutic use in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYTXXDCDYWBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.